molecular formula C18H15NO5 B15211354 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-48-3

2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B15211354
CAS No.: 90034-48-3
M. Wt: 325.3 g/mol
InChI Key: GKTFLJZZEBTZMO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group, a carboxylic acid group, and a ketone group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
  • 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid

Uniqueness

2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 6-position of the quinoline ring may confer distinct properties compared to its isomers.

Properties

CAS No.

90034-48-3

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO5/c1-23-11-4-5-12(17(8-11)24-2)15-9-16(20)13-7-10(18(21)22)3-6-14(13)19-15/h3-9H,1-2H3,(H,19,20)(H,21,22)

InChI Key

GKTFLJZZEBTZMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC

Origin of Product

United States

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